2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H13Cl2N It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline derivatives with ethylamine under specific conditions. One common method includes the use of isoquinoline-7-carboxaldehyde as a starting material, which undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(isoquinolin-5-yl)ethan-1-amine dihydrochloride
- 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
2-(isoquinolin-7-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound may exhibit distinct pharmacological properties and synthetic utility, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2763780-44-3 |
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Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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